molecular formula C22H12BrN3O3S B3666350 N-(3-bromophenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide

N-(3-bromophenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B3666350
M. Wt: 478.3 g/mol
InChI Key: YZEKZSHGKAKANR-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Properties

IUPAC Name

N-(3-bromophenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12BrN3O3S/c23-13-4-3-5-14(11-13)24-19(27)12-8-9-17-18(10-12)30-22(25-17)26-20(28)15-6-1-2-7-16(15)21(26)29/h1-11H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEKZSHGKAKANR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC4=C(S3)C=C(C=C4)C(=O)NC5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Isoindole Moiety: This step involves the reaction of the benzothiazole intermediate with phthalic anhydride to form the isoindole ring.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the brominated intermediate with an appropriate amine.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzothiazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, N-(3-bromophenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, benzothiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. Research may focus on the biological activity of this compound and its potential as a therapeutic agent.

Medicine

In medicine, the compound could be investigated for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Industry

Industrially, such compounds may be used in the development of new materials, including polymers and dyes. Their unique chemical properties can be exploited in various applications.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide
  • N-(3-fluorophenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide
  • N-(3-methylphenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide

Uniqueness

N-(3-bromophenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the benzothiazole and isoindole moieties also contributes to its distinct chemical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-bromophenyl)-2-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazole-6-carboxamide

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